molecular formula C8H9FO2 B13589975 4-fluoro-2-[(1R)-1-hydroxyethyl]phenol CAS No. 156597-63-6

4-fluoro-2-[(1R)-1-hydroxyethyl]phenol

Cat. No.: B13589975
CAS No.: 156597-63-6
M. Wt: 156.15 g/mol
InChI Key: GVMSCKDTKBWDIF-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-2-[(1R)-1-hydroxyethyl]phenol is an organic compound with the molecular formula C8H9FO2. It is a fluorinated phenol derivative, characterized by the presence of a fluorine atom at the 4-position and a hydroxyethyl group at the 2-position of the phenol ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-2-[(1R)-1-hydroxyethyl]phenol can be achieved through several methods. One common approach involves the use of fluorinated precursors and subsequent functionalization. For example, starting with 4-fluorophenol, the hydroxyethyl group can be introduced via a Grignard reaction or other nucleophilic addition reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize catalytic reactions and optimized reaction conditions to achieve efficient synthesis. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-[(1R)-1-hydroxyethyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield 4-fluoro-2-acetylphenol, while reduction can produce 4-fluoro-2-ethylphenol .

Scientific Research Applications

4-Fluoro-2-[(1R)-1-hydroxyethyl]phenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-fluoro-2-[(1R)-1-hydroxyethyl]phenol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and hydroxyethyl group can influence its binding affinity and reactivity with enzymes and receptors. These interactions can lead to various biological effects, including modulation of enzyme activity and receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-2-[(1R)-1-hydroxyethyl]phenol is unique due to its specific stereochemistry and the presence of both a fluorine atom and a hydroxyethyl group. These features contribute to its distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

CAS No.

156597-63-6

Molecular Formula

C8H9FO2

Molecular Weight

156.15 g/mol

IUPAC Name

4-fluoro-2-[(1R)-1-hydroxyethyl]phenol

InChI

InChI=1S/C8H9FO2/c1-5(10)7-4-6(9)2-3-8(7)11/h2-5,10-11H,1H3/t5-/m1/s1

InChI Key

GVMSCKDTKBWDIF-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C1=C(C=CC(=C1)F)O)O

Canonical SMILES

CC(C1=C(C=CC(=C1)F)O)O

Origin of Product

United States

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